molecular formula C11H10O2 B12570765 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one

Cat. No.: B12570765
M. Wt: 174.20 g/mol
InChI Key: HANWJNRVRHJJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one is a tricyclic lactone compound known for its unique chemical structure and significant biological activities This compound is part of the indeno-furan family, which is characterized by a fused ring system containing both furan and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one typically involves multicomponent reactions (MCRs) that utilize diketene, ninhydrin (indane-1,2,3-trione), and primary amines . These reactions are efficient and can be conducted under un-catalyzed conditions, making them operationally simple and environmentally friendly. The products are often isolated by decantation of the solvent, and purification does not require column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different chemical environments.

    Substitution: Substitution reactions, particularly with nucleophiles, can lead to the formation of derivatives with diverse chemical functionalities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism by which 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one stands out due to its tricyclic structure, which provides a rigid framework for further functionalization. This rigidity can enhance the compound’s stability and specificity in biological interactions, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANWJNRVRHJJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)OC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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